6-(5-Bromothiophen-2-yl)pyridazin-3-amine
Description
6-(5-Bromothiophen-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an amine group at position 3 and a 5-bromothiophene moiety at position 6 (Figure 1).
This compound has been cataloged by CymitQuimica as a research chemical (Ref: 10-F655582) but is currently listed as discontinued, suggesting challenges in commercial availability or synthesis scalability . Its structural hybrid of pyridazine and bromothiophene makes it a candidate for exploration in pharmaceuticals, organic electronics, or catalysis, though direct studies on its applications are sparse in the provided evidence.
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBAPJZZUACDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromothiophene Derivatives
5-Bromothiophene is a critical starting material for the synthesis. It is typically prepared or commercially obtained and then functionalized for further coupling.
- A modular approach to 5-substituted thiophene-2-yl derivatives involves Friedel–Crafts type C-glycosidation of 2-bromothiophene, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position, including bromine.
- In the context of 6-(5-bromothiophen-2-yl)pyridazin-3-amine, 5-bromothiophene is used as the electrophilic coupling partner for attachment to the pyridazine ring.
Synthesis of Pyridazin-3-amine Core
The pyridazine core with an amino substituent at position 3 is typically prepared through classical heterocyclic synthesis routes:
- Pyridazin-3-amine can be synthesized by diazotization and substitution reactions starting from appropriate hydrazine derivatives and 1,4-dicarbonyl compounds.
- Specific methods for preparing substituted pyridazines with amino groups involve condensation reactions and subsequent functional group transformations.
Coupling of 5-Bromothiophen-2-yl to Pyridazin-3-amine
The key step in synthesizing this compound is the formation of the bond between the 5-bromothiophene moiety and the pyridazine ring.
- Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are commonly employed to attach the 5-bromothiophen-2-yl group to the pyridazine core. These reactions proceed under mild conditions with good selectivity and moderate to high yields.
- Nickel catalysts have also been reported for similar brominated heterocycle coupling reactions, providing alternative catalytic systems.
Representative Preparation Procedure
While no single source provides a direct step-by-step synthesis of this compound, analogous procedures from related compounds can be adapted:
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1. Preparation of 5-Bromothiophene | Commercial or synthesized via bromination of thiophene | High purity bromothiophene obtained |
| 2. Formation of Pyridazin-3-amine | Condensation of hydrazine with 1,4-dicarbonyl compounds, followed by amination | Pyridazin-3-amine core synthesized |
| 3. Cross-coupling reaction | 5-Bromothiophene derivative + pyridazin-3-amine derivative, Pd or Ni catalyst, base, solvent (e.g., DMF or Et2O), reflux or elevated temperature | Formation of this compound with yields typically ranging from moderate to good |
Detailed Research Findings and Data
- Catalysts and Conditions: Nickel and palladium catalysts are effective for the coupling of brominated thiophene with pyridazine derivatives. For example, Ni(dppp)Cl2 catalyzes cross-coupling in refluxing dry ether with good yields (~70%).
- Solvents: Polar aprotic solvents like DMF are common for these reactions, facilitating catalyst activity and substrate solubility.
- Temperature: Reaction temperatures around 80–85 °C are optimal for coupling efficiency without decomposition.
- Yields: Reported yields for similar coupling reactions are generally in the range of 38–83%, depending on substrate and conditions.
Comparative Table of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | DMF, Et2O | 80–85 °C | 60–80 | Widely used, good selectivity |
| Ni-catalyzed coupling | Ni(dppp)Cl2 | Dry Et2O | Reflux (~35 °C) | ~70 | Effective for bromothiophene derivatives |
| Direct amination and condensation | None (thermal) | Various | 85 °C | 38–46 | Used in pyridazine core formation |
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(5-Bromothiophen-2-yl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This mechanism is crucial for its potential therapeutic effects in cardiovascular diseases .
Comparison with Similar Compounds
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
- Structure : Chlorine replaces bromine at the thiophene 5-position.
- Key Differences :
- Electronic Effects : Chlorine is less electronegative than bromine, reducing electron-withdrawing effects.
- Steric Profile : Smaller atomic radius of Cl may enhance solubility or alter binding interactions.
- Commercial Availability : Actively supplied by six vendors (e.g., ZINC41225872, AKOS011483802), unlike the brominated analog .
5-Bromo-6-methoxypyridin-3-amine
- Structure : Methoxy and bromo substituents on a pyridine ring instead of pyridazine.
- Key Differences: Ring System: Pyridine vs. pyridazine alters π-conjugation and basicity. Applications: Similar brominated pyridines are intermediates in antimicrobial agents (e.g., quinolone derivatives) .
Substituent Variants on Pyridazine
5-Methylpyridazin-3-amine
6-(Oxan-4-yl)pyridazin-3-amine
- Structure : Tetrahydro-2H-pyran-4-yl substituent at position 5.
- Key Differences :
Thiophene-Containing Derivatives
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones
(E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine
- Structure : Imine-linked bromothiophene and pyridine.
- Key Differences :
Data Tables
Table 1. Structural and Commercial Comparison of Selected Analogs
Table 2. Substituent Effects on Properties
| Substituent | Electronic Effect | Steric Impact | Example Compound | Observed Outcome |
|---|---|---|---|---|
| Bromine (thiophene) | Strongly EWG | High | This compound | Reduced commercial availability |
| Chlorine (thiophene) | Moderate EWG | Moderate | 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine | Improved synthetic accessibility |
| Oxane (pyridazine) | Electron-donating | Low | 6-(Oxan-4-yl)pyridazin-3-amine | Enhanced polarity for CNS targeting |
Research Findings and Implications
- Antibacterial Potential: Bromothiophene derivatives, such as those in , exhibit enhanced membrane penetration due to halogenated aromatic systems, suggesting that this compound could be repurposed for antimicrobial studies .
- Neurological Applications : Pyridazine amines with bulky substituents (e.g., 5-methylpyridazin-3-amine) are effective gamma-secretase modulators, implying that the bromothiophene variant might be optimized for similar targets .
- Synthetic Challenges : The discontinuation of this compound contrasts with the commercial availability of its chloro analog, highlighting the need for improved bromothiophene coupling methodologies .
Biological Activity
6-(5-Bromothiophen-2-yl)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by various studies and data.
Chemical Structure
The compound has the following chemical structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of this compound
The compound demonstrated an IC50 value of 12.58 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways. Molecular docking studies suggest that it interacts with key protein targets involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In a study evaluating the anti-inflammatory effects, this compound reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. It has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Table 2: MAO Inhibition Activity
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.013 | High |
This compound exhibited a low IC50 value for MAO-B inhibition, indicating strong potential for therapeutic use in neurodegenerative diseases.
Q & A
Basic Research Question
- Enzyme Assays : Use ADP-Glo™ Kinase Assay to measure IC₅₀ against target kinases (e.g., CDK2 or EGFR).
- Cellular Assays : MTT or CellTiter-Glo® for cytotoxicity profiling in cancer cell lines (e.g., HeLa or MCF-7).
Advanced Consideration : Address discrepancies between enzymatic and cellular activity by analyzing membrane permeability (via PAMPA assay) or off-target effects using kinome-wide selectivity screening (e.g., KINOMEscan®) .
How can computational modeling predict the electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
- Docking Studies : Use AutoDock Vina to simulate binding modes with kinase ATP-binding pockets. Validate with MD simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories.
- Contradiction Management : Cross-validate computational results with experimental UV-Vis (λmax shifts) and cyclic voltammetry (redox potentials) .
What strategies mitigate synthetic challenges in scaling up derivatives with varied substituents?
Advanced Research Question
- Parallel Synthesis : Employ microwave-assisted reactions to rapidly generate analogs (e.g., replacing bromine with -NH₂ or -CF₃ groups).
- Analytical Workflow : Use LC-MS (ESI+) for real-time reaction monitoring and UPLC-PDA for purity assessment (>95%).
- Troubleshooting : If yields drop with bulky substituents, switch to Buchwald-Hartwig amination conditions (Xantphos/Pd₂(dba)₃) .
How do structural modifications influence the compound’s pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility, monitored via shake-flask method.
- Metabolic Stability : Perform microsomal incubation assays (human liver microsomes) with LC-MS/MS quantification.
- Contradiction Analysis : If in silico predictions (SwissADME) conflict with experimental data, re-evaluate force field parameters or consider atypical metabolic pathways .
What crystallographic software tools are critical for analyzing hydrogen-bonding networks in this compound?
Basic Research Question
- Visualization : ORTEP-3 for Windows to generate publication-quality thermal ellipsoid plots .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bond restraints.
Advanced Consideration : Use TOPOS to quantify supramolecular interactions (e.g., Hirshfeld surface analysis) and compare packing motifs with Cambridge Structural Database entries .
How can researchers validate the purity of synthetic intermediates?
Basic Research Question
- Chromatography : HPLC with C18 columns (ACN/H₂O + 0.1% TFA) and UV detection at 254 nm.
- Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm absence of residual solvents (e.g., DMF) and byproducts.
Advanced Consideration : For trace impurities (<0.1%), employ HRMS (Q-TOF) or 2D NMR (HSQC, HMBC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
